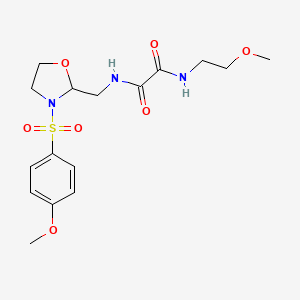

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

描述

属性

IUPAC Name |

N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O7S/c1-24-9-7-17-15(20)16(21)18-11-14-19(8-10-26-14)27(22,23)13-5-3-12(25-2)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUONJOTUXNBHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, with the CAS number 872880-70-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

The molecular formula of this compound is , with a molecular weight of 470.5 g/mol. The structure includes a methoxyethyl group, an oxazolidine ring, and a sulfonyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O7S |

| Molecular Weight | 470.5 g/mol |

| CAS Number | 872880-70-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidine Ring : This is achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

- Oxalamide Formation : The sulfonylated oxazolidine is then reacted with oxalyl chloride and morpholine to form the oxalamide linkage.

These synthetic routes can be optimized for yield and purity in industrial settings.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfonyl group enhances solubility and bioavailability, while the oxazolidine ring facilitates binding to enzymes or receptors. This compound may modulate various biochemical pathways depending on its binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Compounds containing oxazolidine rings have been studied for their ability to reduce inflammation.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of oxazolidine compounds exerted significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

- Anti-inflammatory Research : Another investigation revealed that similar compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases.

Applications

The potential applications of this compound include:

- Drug Development : Its unique structure may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Material Science : The compound's properties may also be explored for developing functional materials in various industrial applications.

相似化合物的比较

Structural Comparison

The table below highlights structural distinctions between the target compound and related oxalamides:

Key Observations :

- The target compound uniquely combines a sulfonylated oxazolidine ring with dual methoxy groups, distinguishing it from analogs with thiazole, isoindoline-dione, or adamantane motifs.

- Sulfonyl groups (as in the target) are rare in the cited oxalamides but are present in unrelated contexts (e.g., azetidinone derivatives in ) .

Physicochemical Properties

- Molecular Weight : Estimated at ~480–500 g/mol based on substituent contributions.

- Solubility : The 2-methoxyethyl group and sulfonyl moiety likely enhance aqueous solubility compared to purely aromatic analogs (e.g., compound 17 in , which lacks polar groups) .

- Melting Point : Sulfonylated compounds (e.g., compound 4e in ) often exhibit higher melting points (>200°C) due to increased crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。